

# Vegfr-2-IN-62 patent WO 02/059110 details

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Vegfr-2-IN-62 |           |
| Cat. No.:            | B15576736     | Get Quote |

A Comprehensive Technical Guide to Patent WO 02/059110: Pyrimidineamines as VEGFR-2 Inhibitors

This technical guide provides an in-depth analysis of the international patent application WO 02/059110, which discloses a series of pyrimidineamine derivatives as potent modulators of angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

#### Core Innovation of Patent WO 02/059110

The patent describes novel pyrimidine derivative compounds that function as inhibitors of VEGFR-2 kinase activity. By disrupting the signaling pathway of VEGFR-2, these compounds can inhibit tumor angiogenesis, a critical process for the growth of solid tumors, thereby offering a therapeutic strategy for cancer and other disorders associated with inappropriate angiogenesis. A notable compound from this patent is Example 64, which has been developed and is now widely known as the drug Pazopanib. Preclinical studies demonstrated Pazopanib's potency with an IC50 of 30 nM against human VEGFR-2.

## **Quantitative Data: In Vitro Kinase Inhibition**

The patent provides inhibitory concentration (IC50) values for a range of exemplified compounds against several tyrosine kinases, demonstrating their potency and selectivity. The data is summarized in the table below.



| Example<br>Number | Compound<br>Name/Alias                                                                                                | VEGFR-2<br>(KDR) IC50<br>(nM) | FGFR-1<br>IC50 (nM) | FGFR-3<br>IC50 (nM) | EGFR IC50<br>(nM) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|-------------------------------|---------------------|---------------------|-------------------|
| 1                 | N2-(4-<br>chlorophenyl)<br>-N4-(1H-<br>indol-4-<br>yl)pyrimidine-<br>2,4-diamine                                      | 100 - 1000                    | > 1000              | > 1000              | > 10000           |
| 21                | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide                           | < 10                          | 100 - 1000          | 100 - 1000          | > 10000           |
| 45                | 2-methyl-5-<br>((4-((1-<br>methyl-1H-<br>indol-4-<br>yl)amino)pyri<br>midin-2-<br>yl)amino)ben<br>zenesulfona<br>mide | < 10                          | 100 - 1000          | 100 - 1000          | > 10000           |
| 57                | N-(2-<br>chlorophenyl)<br>-4-((2,3-<br>dimethyl-2H-<br>indazol-6-<br>yl)amino)pyri<br>midin-2-<br>amine               | < 10                          | 100 - 1000          | 100 - 1000          | > 10000           |



| 64 | Pazopanib<br>(Vegfr-2-IN-<br>62)                                                                        | < 10 | 10 - 100 | 100 - 1000 | > 10000 |
|----|---------------------------------------------------------------------------------------------------------|------|----------|------------|---------|
| 66 | N2-(2,3-<br>dimethyl-2H-<br>indazol-6-yl)-<br>N4-(3-<br>hydroxyphen<br>yl)pyrimidine-<br>2,4-diamine    | < 10 | 10 - 100 | 10 - 100   | > 10000 |
| 71 | N4-(3,4-<br>difluoropheny<br>l)-N2-(2,3-<br>dimethyl-2H-<br>indazol-6-<br>yl)pyrimidine-<br>2,4-diamine | < 10 | 10 - 100 | 100 - 1000 | > 10000 |

Note: The IC50 values are presented as ranges as specified in the patent document.

# Experimental Protocols VEGFR-2 (KDR) Kinase Assay

This assay was employed to determine the in vitro inhibitory activity of the compounds against the VEGFR-2 kinase.

#### Methodology:

- Enzyme and Substrate Preparation: The kinase domain of human VEGFR-2 was expressed as a GST-fusion protein. Poly(Glu, Tyr) 4:1 was used as the substrate.
- Assay Plate Preparation: A 96-well plate was coated with the Poly(Glu, Tyr) substrate.
- Reaction Mixture: The test compounds, recombinant GST-KDR enzyme, and ATP were added to the substrate-coated wells.



- Incubation: The reaction was allowed to proceed for 15 minutes at room temperature.
- Detection: The plate was washed, and a horseradish peroxidase (HRP)-conjugated antiphosphotyrosine antibody was added to detect the phosphorylated substrate.
- Signal Generation: A chromogenic substrate (TMB) was added, and the color development
  was measured at 450 nm after stopping the reaction. The resulting signal is proportional to
  the kinase activity.
- Data Analysis: The percent inhibition of kinase activity was calculated relative to a control (no inhibitor), and IC50 values were determined from the dose-response curves.

### **Cellular Proliferation Assay**

This assay was used to assess the effect of the compounds on the proliferation of human umbilical vein endothelial cells (HUVEC).

#### Methodology:

- Cell Seeding: HUVEC were seeded in 96-well plates in media containing 2% fetal bovine serum (FBS).
- Compound Addition: After a 24-hour incubation to allow for cell attachment, the media was replaced with fresh media containing the test compounds at various concentrations.
- Stimulation: The cells were stimulated with Vascular Endothelial Growth Factor (VEGF) to induce proliferation.
- Incubation: The plates were incubated for 72 hours.
- Proliferation Measurement: Cell proliferation was measured using a colorimetric assay (MTS), where the absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percent inhibition of VEGF-induced proliferation was calculated, and IC50 values were determined.

## **Visualizations: Pathways and Workflows**



### **VEGFR-2 Signaling Pathway**

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This activation initiates multiple downstream signaling cascades, including the PLCy-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[2][3][4]





Click to download full resolution via product page

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.





# **Experimental Workflow: Kinase Inhibition Assay**

The following diagram illustrates the general workflow for the in vitro kinase assay described in the patent to determine the IC50 values of the inhibitor compounds.





Click to download full resolution via product page

Caption: Workflow for the VEGFR-2 (KDR) in vitro kinase inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. WO2007064753A2 Cancer treatment method Google Patents [patents.google.com]
- 2. WO2011058179A1 5- (4- (n- (2, 3 -dimethyl- 2h- indazol- 6 -yl) -n-methylamino) pyrimidin- 2 -ylamino) -2 -methylbenzenesulfonamide Google Patents [patents.google.com]
- 3. WO2009131687A2 Inhibitors of protein kinases Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Vegfr-2-IN-62 patent WO 02/059110 details].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576736#vegfr-2-in-62-patent-wo-02-059110-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com